

Physicochemical Characterization of Antifungal Agent 2 (Fluconazole)

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Compound of Interest

Compound Name: Antifungal agent 2

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and mechanism of action of the antifungal agent Fluconazole, referred to herein as "**Antifungal agent 2**." This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Properties

Fluconazole is a white crystalline powder.^{[1][2]} It is a synthetic triazole antifungal agent, chemically described as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.^[1] The structural and physicochemical properties of Fluconazole are summarized in the tables below.

Property	Value	References
Molecular Formula	C ₁₃ H ₁₂ F ₂ N ₆ O	[1]
Molecular Weight	306.27 g/mol	[1]
Appearance	White crystalline powder	[1][2]
Melting Point	138-140 °C	[1]
pKa	1.76	[1][3]
LogP	0.5	[1]

Solvent	Solubility	References
Water	Slightly soluble	[1][4]
Ethanol	Soluble (~20 mg/mL)	[5][6]
Methanol	Freely soluble	[7]
Dimethyl Sulfoxide (DMSO)	Soluble (~33 mg/mL)	[5][6]
Dimethylformamide (DMF)	Soluble (~16 mg/mL)	[5][6]
PBS (pH 7.2)	~0.2 mg/mL	[5][6]

Experimental Protocols

Detailed methodologies for the characterization of Fluconazole are provided below. These protocols are foundational for quality control, formulation development, and pharmacokinetic studies.

This method is suitable for the determination of Fluconazole in bulk drug substance and pharmaceutical dosage forms.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v).[8] The exact ratio may be adjusted to achieve optimal separation.
- Flow Rate: 1.0 mL/min.[8]
- Detection Wavelength: 260 nm.[9][10]
- Injection Volume: 20 µL.[9]
- Column Temperature: Ambient.
- Standard Preparation: Accurately weigh and dissolve Fluconazole reference standard in the mobile phase to obtain a known concentration (e.g., 40 µg/mL).[10]

- **Sample Preparation:** For capsule formulations, the contents of multiple capsules are pooled and powdered. An accurately weighed portion of the powder equivalent to a known amount of Fluconazole is dissolved in the mobile phase, sonicated, and diluted to the final concentration.[\[10\]](#) All solutions should be filtered through a 0.45 μm filter prior to injection.
- **Analysis:** Inject the standard and sample solutions into the chromatograph and record the peak areas. The concentration of Fluconazole in the sample is determined by comparing its peak area to that of the standard.

This method is designed for the sensitive quantification of Fluconazole in biological matrices such as human plasma.

- **Instrumentation:** A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[\[11\]](#)[\[12\]](#)
- **Column:** Acquity BEH C18, 2.1 mm x 50 mm, 1.7 μm .[\[11\]](#)
- **Mobile Phase:** Acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v).[\[11\]](#)
- **Flow Rate:** 0.45 mL/min.[\[11\]](#)
- **Ionization Mode:** Positive Electrospray Ionization (ESI+).
- **MRM Transitions:**
 - Fluconazole: m/z 307.2 \rightarrow 238.2.[\[11\]](#)[\[13\]](#)
 - Internal Standard (e.g., Phenacetin): Specific transition for the chosen standard.[\[11\]](#)
- **Sample Preparation (Plasma):**
 - To a 100 μL aliquot of plasma, add the internal standard solution.
 - Precipitate proteins by adding methanol, followed by vortexing and centrifugation.[\[11\]](#)
 - Inject the supernatant into the LC-MS/MS system.

- Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Fluconazole.

DSC is used to characterize the thermal properties of Fluconazole, such as its melting point and polymorphism.

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Pans: Aluminum pans.
- Sample Preparation: Accurately weigh 2-5 mg of Fluconazole into an aluminum pan and seal it.
- Heating Rate: A standard heating rate is 10 °C/min.
- Temperature Range: Typically from ambient temperature to above the melting point (e.g., 25 °C to 200 °C).
- Atmosphere: Inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min.
- Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the substance. For anhydrous Form I of Fluconazole, a single melting endotherm is observed around 139.2 °C.[14][15] Different polymorphic forms will exhibit different thermal profiles.[14][16]

Mandatory Visualizations

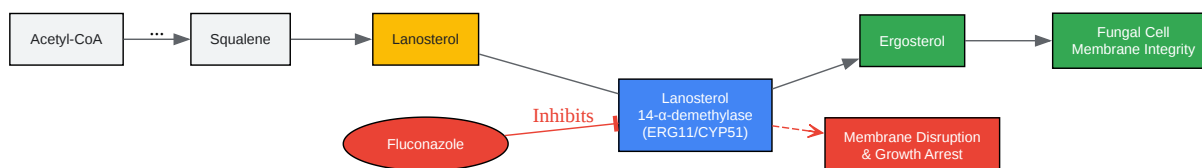


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Caption: Workflow for Fluconazole quantification in plasma by LC-MS/MS.

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14- α -demethylase.[17][18][19] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[20][21] The inhibition of this

step leads to the depletion of ergosterol and the accumulation of toxic 14- α -methylated sterols, which disrupts the membrane structure and function, ultimately leading to the cessation of fungal growth.[18][20]



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Caption: Fluconazole inhibits lanosterol 14- α -demethylase in the ergosterol pathway.

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